molecular formula C12H14N2O2S2 B2519501 1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide CAS No. 850765-03-6

1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide

Cat. No.: B2519501
CAS No.: 850765-03-6
M. Wt: 282.38
InChI Key: ADEVVJJQOLCHQS-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a useful research compound. Its molecular formula is C12H14N2O2S2 and its molecular weight is 282.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

This compound and its derivatives are part of a broader class of 1,3-azoles, which have garnered significant interest due to their wide-ranging applications in chemical synthesis. Specifically, derivatives of 1,3-azoles like imidazoles have been employed in the synthesis of phosphorylated azoles, a process pivotal for creating compounds with diverse biological activities. These activities include insecticidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative properties. The synthesis process often involves the use of metallic derivatives of imidazole and phosphorus halides or electronically enriched imidazoles with phosphorus halides, highlighting the chemical versatility and utility of imidazole derivatives in pharmaceutical and agricultural industries (Abdurakhmanova et al., 2018).

Biological and Therapeutic Applications

Imidazole derivatives have also been implicated in various therapeutic domains. For instance, azolylthioacetic acids, closely related to imidazole derivatives, exhibit a broad spectrum of biological effects. These compounds have been characterized by their antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The diversity in the biological effects of these derivatives points to the therapeutic potential of imidazole compounds in treating a range of conditions, suggesting that further exploration into derivatives of imidazole, such as the one you're interested in, could uncover new therapeutic agents with significant clinical implications (Chornous et al., 2016).

Therapeutic Versatility

Further emphasizing the therapeutic potential, imidazo[2,1-b]thiazole and its derivatives are recognized for their extensive pharmacological activities. These derivatives have been pivotal in the development of new compounds exhibiting a range of pharmacological effects. The comprehensive analysis of these compounds over the years, covering various aspects of their therapeutic applications, provides insights that could be beneficial for the design of new imidazole-based compounds. This also indicates the vast potential these compounds hold in developing clinically viable candidates for various diseases and conditions (Shareef et al., 2019).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs .

Properties

IUPAC Name

3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-8-2-4-9(5-3-8)14-11-7-18(15,16)6-10(11)13-12(14)17/h2-5,10-11H,6-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEVVJJQOLCHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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